molecular formula C7H2F5NO2 B1410687 2,4-Difluoro-6-nitrobenzotrifluoride CAS No. 1803730-36-0

2,4-Difluoro-6-nitrobenzotrifluoride

Cat. No. B1410687
CAS RN: 1803730-36-0
M. Wt: 227.09 g/mol
InChI Key: KGQUUKHUFGOKCD-UHFFFAOYSA-N
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Description

“2,4-Difluoro-6-nitrobenzotrifluoride” is a chemical compound with the molecular formula C7H2F5NO2 . It is also known as "1,5-difluoro-3-nitro-2-(trifluoromethyl)benzene" .


Synthesis Analysis

The synthesis of similar compounds has been achieved through nitration processes. For example, a synthesis process of 5-fluoro-2-nitrobenzotrifluoride was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent .


Molecular Structure Analysis

The molecular structure of “this compound” is based on structures generated from information available in databases . The molecular weight of this compound is 227.09 .

Scientific Research Applications

Synthesis and Structural Investigation

2,4-Difluoro-6-nitrobenzotrifluoride is involved in the synthesis of electron-rich nitroaromatics. These compounds undergo nucleophilic aromatic substitution, leading to a variety of nitrobenzene derivatives. The nitro group in these structures serves as a structural probe, revealing the extent of electron donation from amino substituents, as observed in X-ray crystal structure analysis. This synthesis process demonstrates the intricate relationship between structure and electronic properties in nitroaromatic compounds (White et al., 2019).

Spin-Spin Coupling Analysis

The compound is used in studies of indirect spin-spin coupling constants between fluorine nuclei. Research on compounds like 2-fluoro-5-nitrobenzotrifluoride and related derivatives demonstrates through-space interactions and aids in the understanding of molecular magnetic properties (Schaefer et al., 1975).

Crystal Structure Elucidation

Research on isomers of 3-nitrobenzotrifluoride, closely related to this compound, contributes to the understanding of crystal structures and molecular packing. Such studies are essential in materials science, particularly in the formation and analysis of cocrystals (Lynch & Mcclenaghan, 2003).

Biodegradation Studies

Nitroaromatic compounds like this compound are subject to biodegradation research. Understanding the microbial systems capable of transforming or biodegrading nitroaromatic compounds is crucial for environmental remediation and the development of biocatalysis strategies (Spain, 2013).

Vibrational Analysis and Molecular Structure

Density functional method (DFT) studies, including the analysis of P-nitrobenzotrifluoride, a similar compound, contribute to the understanding of molecular geometry and vibrational frequencies. Such analyses are significant in the field of molecular spectroscopy and can lead to applications in materials science and chemistry (Arivazhagan et al., 2014).

Polyimide Synthesis

The synthesis of unsymmetrical diamine monomers from derivatives like 2-bromo-5-nitrobenzotrifluoride leads to the development of soluble polyimides. These polyimides exhibit high thermal stability and low refractive indexes, making them suitable for advanced optoelectronics applications (Choi et al., 2008).

Microwave Spectroscopy

Studies involving microwave spectroscopy of fluorine-substituted nitrobenzenes, including 2,4-difluoronitrobenzene, explore internal rotation potential and structural features. This research is pivotal in understanding the molecular dynamics and structural properties of similar compounds (Larsen & Nielsen, 2014).

Continuous-Flow Synthesis

The development of continuous-flow synthesis protocols, like the production of 5-fluoro-2-nitrobenzotrifluoride, demonstrates advancements in chemical manufacturing processes. Such innovations lead to more efficient and safer production of fine chemicals and pharmaceutical intermediates (Chen et al., 2020).

Safety and Hazards

Safety data sheets suggest that exposure to “2,4-Difluoro-6-nitrobenzotrifluoride” should be avoided. It is recommended to avoid breathing fumes, mist, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

1,5-difluoro-3-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F5NO2/c8-3-1-4(9)6(7(10,11)12)5(2-3)13(14)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQUUKHUFGOKCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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